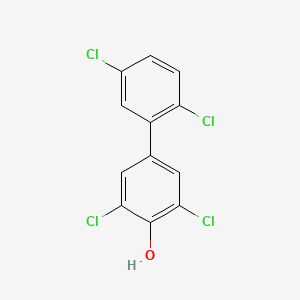

4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKCINSXSUTMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179261 | |

| Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245084-57-5 | |

| Record name | 4-Hydroxy-2′,3,5,5′-tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245084-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245084575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2',3,5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W641NH1HWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of 4 Hydroxy 2 ,3,5,5 Tetrachlorobiphenyl

Laboratory Synthesis Methodologies for 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl

The laboratory synthesis of specific hydroxylated PCB congeners like this compound is essential for toxicological research and for use as analytical standards. The synthesis is typically a multi-step process, often involving the creation of a specific PCB precursor followed by hydroxylation.

Chlorination Techniques for Biphenyl (B1667301) Precursors

The industrial production of PCBs involved the direct chlorination of biphenyl with anhydrous chlorine, using a catalyst such as iron chloride. researchgate.netmemberclicks.net This process resulted in complex mixtures of various PCB congeners, sold under trade names like Aroclor. nih.gov The degree of chlorination was controlled by varying reaction conditions like time and pressure. memberclicks.net

For the specific synthesis of a precursor to this compound, a more controlled approach is necessary. Modern laboratory methods, such as the Suzuki or Ullmann coupling reactions, allow for the precise synthesis of unsymmetrical PCB derivatives. nih.govresearchgate.net For instance, a suitably chlorinated benzene (B151609) boronic acid could be coupled with a chlorinated iodobenzene (B50100) to create the specific tetrachlorobiphenyl backbone. nih.govresearchgate.net

Hydroxylation Strategies

Direct hydroxylation of a specific tetrachlorobiphenyl in the laboratory can be achieved through various methods. One approach is through oxidation reactions. For example, hydroxyl radicals generated by Fenton's reagent have been shown to rapidly oxidize PCBs in aqueous solutions, proceeding via the addition of a hydroxyl group to an unchlorinated position on the biphenyl rings. epa.gov

A common and more controlled laboratory strategy involves the synthesis of a methoxylated PCB (MeO-PCB) precursor, which is then demethylated to yield the desired hydroxylated PCB (OH-PCB). nih.govresearchgate.net This method provides better control over the position of the hydroxyl group. The demethylation is often accomplished using reagents like boron tribromide (BBr₃). nih.gov

Microbial metabolism, while a natural process, can also be harnessed in a laboratory setting. Certain bacteria are known to hydroxylate PCBs and could potentially be used to produce specific OH-PCB congeners. researchgate.net

Derivatization for Analytical Applications

For analytical purposes, particularly for gas chromatography (GC), OH-PCBs are often derivatized to increase their volatility and improve their chromatographic behavior. phenomenex.blogslideshare.netnih.gov A common derivatization technique is methylation, which converts the hydroxyl group of the OH-PCB into a methoxy (B1213986) group, forming a MeO-PCB. nih.govkyushu-u.ac.jpnih.gov This is frequently accomplished using reagents such as dimethyl sulfate (B86663) or trimethylsilyldiazomethane. kyushu-u.ac.jp Another method is silylation, where a silylating reagent replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog These derivatization steps are crucial for the accurate quantification of OH-PCBs in environmental and biological samples. nih.govkyushu-u.ac.jp

Environmental and Biological Formation Mechanisms

This compound is not a primary industrial chemical but is instead formed through the transformation of parent PCBs in the environment and within living organisms. nih.govresearchgate.net These metabolites are considered a new class of environmental contaminants. researchgate.net

Biotic Transformation from Parent Polychlorinated Biphenyls (PCBs)

The most significant pathway for the formation of this compound is the metabolic transformation of parent PCB congeners within living organisms. nih.gov This process has been documented in a wide range of biota, including mammals, fish, birds, and microorganisms like bacteria and fungi. researchgate.netnih.govnih.gov In mammals, the liver is the primary site for PCB metabolism. cdc.gov The rate and position of hydroxylation depend on the specific PCB congener and the species' metabolic capabilities. cdc.govnii.ac.jp Less chlorinated PCBs are generally metabolized more readily than highly chlorinated ones. cdc.govmdpi.com

Role of Cytochrome P450 Enzymes (CYPs) in Hydroxylation

The primary enzymatic system responsible for the hydroxylation of PCBs is the cytochrome P450 (CYP) monooxygenase system. researchgate.netnih.govnih.gov This system catalyzes the oxidation of PCBs, which is the initial step (Phase I) in their metabolism. nih.govcdc.gov The hydroxylation can occur through two main mechanisms: the formation of a transient arene oxide intermediate that rearranges to form the OH-PCB, or through the direct insertion of a hydroxyl group onto the biphenyl ring. nih.govresearchgate.netcdc.gov

Different CYP isoforms exhibit varying selectivity for PCB congeners and the position of hydroxylation. nii.ac.jpresearchgate.net For example, studies have shown that CYP2B enzymes are involved in metabolizing certain PCBs. researchgate.netresearchgate.net The specific congener, 2',3,5,5'-tetrachlorobiphenyl, would be metabolized by CYP enzymes, leading to the formation of hydroxylated products, including this compound. The structure of the PCB, particularly the chlorine substitution pattern, influences which CYP enzymes are involved and where the hydroxylation occurs. nii.ac.jpoup.com For instance, PCBs with unsubstituted meta and para positions are more susceptible to hydroxylation. nih.gov

Table 1: Key Enzymes and Processes in the Formation of this compound

| Process | Key Enzymes/Reagents | Description | Context |

|---|---|---|---|

| Laboratory Synthesis (Demethylation) | Boron tribromide (BBr₃) | Removes a methyl group from a methoxy-PCB to yield a hydroxyl-PCB. | Controlled laboratory synthesis for producing analytical standards. nih.gov |

| Laboratory Analysis (Derivatization) | Diazomethane, Trimethylsilyldiazomethane, Dimethyl sulfate | Converts the hydroxyl group to a methoxy or silyl (B83357) group to enhance volatility for gas chromatography. | Preparation of samples for quantitative analysis. phenomenex.blogkyushu-u.ac.jp |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Polychlorinated Biphenyls (PCBs) |

| 2',3,5,5'-tetrachlorobiphenyl |

| Methoxy-PCB (MeO-PCB) |

| Boron tribromide |

| Dimethyl sulfate |

| Trimethylsilyldiazomethane |

| Biphenyl |

Microbial Degradation Pathways leading to OH-PCB Formation

Microorganisms play a crucial role in the environmental degradation of PCBs, in some cases leading to the formation of hydroxylated derivatives. nih.gov Both bacteria and fungi are capable of transforming PCBs through different enzymatic systems.

Aerobic bacteria typically degrade PCBs through a process of cometabolism, utilizing enzymes from the biphenyl catabolic pathway. scispace.com This process is initiated by a biphenyl dioxygenase (BphA), which introduces two hydroxyl groups onto the biphenyl structure, usually at unsubstituted 2,3- or 3,4- positions. colab.wsresearchgate.net While this pathway often leads to ring cleavage and the formation of chlorobenzoic acids, it can also be a source of dihydroxylated PCB metabolites. nih.govscispace.com

In contrast, eukaryotic organisms, including various fungi, commonly employ cytochrome P450 (CYP450) monooxygenases to form monohydroxylated PCBs. nih.govnih.gov This enzymatic action directly inserts a single hydroxyl group onto the PCB molecule. For instance, the white-rot fungus Pleurotus ostreatus has demonstrated the ability to effectively transform OH-PCBs. nih.gov Similarly, an aerobic strain of Bacillus subtilis has been shown to convert PCBs to OH-PCBs, a transformation attributed to CYP450 enzymes. colab.wsresearchgate.net

Table 1: Examples of Microbial Systems Involved in OH-PCB Formation

| Microorganism Type | Key Enzyme System | Primary PCB Metabolite Type | Reference |

|---|---|---|---|

| Aerobic Bacteria (e.g., Pseudomonas, Burkholderia) | Biphenyl Dioxygenase (bphA) | Dihydroxylated PCBs, Chlorobenzoic Acids | scispace.com, researchgate.net |

| Eukaryotic Fungi (e.g., Pleurotus ostreatus) | Cytochrome P450 (CYP450) | Monohydroxylated PCBs | nih.gov |

Plant-Mediated Biotransformation and Hydroxylation

Plants can absorb, translocate, and metabolize PCBs, contributing to the formation of OH-PCBs in the terrestrial environment. researchgate.net This biotransformation is primarily carried out by plant enzymes, such as cytochrome P-450 monooxygenases, which are ubiquitous in the plant kingdom. nih.gov

A notable study on the in vivo metabolism of 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) by whole plants demonstrated this capability directly. nih.govacs.org When poplar plants (Populus deltoides × nigra) were exposed to PCB 77, they rapidly metabolized the compound. nih.gov Researchers identified and quantified the formation of 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl, indicating that the plant's enzymatic machinery could hydroxylate the parent PCB. nih.govresearchgate.net Interestingly, this ability appears to be plant-specific, as switchgrass (Panicum virgatum) exposed to the same compound did not produce the hydroxylated metabolite. nih.gov These findings underscore that OH-PCBs can be generated within plant tissues and subsequently enter the environment through natural vegetative cycling. researchgate.net

Table 2: Plant-Mediated Hydroxylation of a PCB Congener

| Plant Species | Parent Compound | Metabolite Formed | Reference |

|---|---|---|---|

| Poplar (Populus deltoides × nigra) | 3,3′,4,4′-Tetrachlorobiphenyl (PCB 77) | 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl | nih.gov, researchgate.net |

Abiotic Formation Pathways

In addition to biological metabolism, this compound and other OH-PCBs can be formed through non-biological, or abiotic, processes in the environment. nih.govnih.gov These pathways involve chemical reactions driven by atmospheric conditions, light energy, and other environmental oxidative processes. acs.orgnih.gov

Atmospheric Reactions (e.g., with hydroxyl radicals)

PCBs are semi-volatile compounds, allowing them to exist in the gas phase in the atmosphere where they can react with photochemically generated radicals. nih.gov The reaction with hydroxyl radicals (•OH), a highly reactive oxidant in the troposphere, is a significant abiotic pathway for the formation of OH-PCBs. nih.govacs.org

Studies have observed diurnal depletion of gas-phase PCBs in urban and subtropical atmospheres, which correlates with the daily cycle of sunlight and the resulting generation of hydroxyl radicals. nih.gov The reaction mechanism begins with the addition of a hydroxyl radical to one of the phenyl rings of the PCB molecule, forming a PCB-OH adduct. nih.gov This intermediate radical can then react with molecular oxygen (O₂) to yield a stable hydroxybiphenyl (OH-PCB) as a primary product. nih.gov While this is a recognized pathway, some laboratory studies have also noted the formation of other oxidation products, such as chlorobenzoic acids, sometimes in greater abundance than OH-PCBs. nih.gov

Photolytic Transformations

The transformation of PCBs can also be driven by sunlight, a process known as photolysis or photochemical transformation. A systematic evaluation of the photochemical fate of decachlorobiphenyl (B1669993) (PCB-209) on the surface of solid aerosol particles under simulated solar irradiation demonstrated the formation of OH-PCBs. nih.gov

In these experiments, the degradation of the parent PCB was linked to the presence of hydroxyl radicals. nih.gov The process involved several reaction types, including hydroxyl addition, which led directly to the formation of various hydroxylated PCB congeners. nih.gov The efficiency of this photolytic degradation was found to be influenced by environmental factors such as the size of the solid particles and the level of humidity. nih.gov This indicates that the surfaces of atmospheric particles can serve as reaction sites for the light-induced conversion of PCBs to their hydroxylated analogs.

Environmental Oxidation Processes

Beyond the atmosphere, oxidative processes in other environmental compartments can also transform PCBs into OH-PCBs. acs.org The aqueous-phase oxidation of PCBs by hydroxyl radicals is a known transformation pathway. acs.org Such reactions can occur in surface waters and during water treatment processes. nih.govacs.org

Furthermore, sediments, which act as a major environmental reservoir for PCBs, can be locations for the site-specific formation of OH-PCBs. acs.org Studies of contaminated sediments have found that the distribution of OH-PCB congeners is different from that found in the original commercial PCB mixtures (Aroclors), indicating that environmental transformations are taking place. acs.org For example, high levels of specific metabolites like 4-OH-PCB52 and 4′-OH-PCB18 have been found in certain sediment sites but not others, pointing to unique environmental conditions that favor their in-situ production. acs.org

Environmental Occurrence, Distribution, and Dynamics of 4 Hydroxy 2 ,3,5,5 Tetrachlorobiphenyl

Detection and Quantification in Environmental Matrices

Despite extensive searches for research dedicated to 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl, no studies documenting its direct detection or quantification in various environmental compartments were identified.

Aquatic Systems (e.g., water, sediments)

No available scientific literature provides data on the concentration or presence of this compound in water or sediment samples from aquatic environments. General studies on PCBs confirm their tendency to adsorb to sediment, but specific data for this hydroxylated metabolite is absent. gov.bc.caccme.ca

Terrestrial Environments (e.g., soils)

Information regarding the detection and quantification of this compound in soil is not present in the available literature. While parent PCBs are known to persist in soils, the fate and concentration of this particular metabolite have not been documented. epa.govchemicalbook.com

Atmospheric Presence

No studies were found that report the detection or monitoring of this compound in the atmosphere. The transport of general PCBs through the atmosphere is a known phenomenon, but specific data for this compound is lacking. epa.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

The processes of bioaccumulation and biomagnification are well-documented for parent PCB compounds. epa.govclu-in.org However, specific research quantifying these processes for this compound could not be located.

Trophic Transfer and Magnification Factors

No data on the trophic transfer or biomagnification factors (BMFs) for this compound in ecological food webs were found in the reviewed literature. Therefore, it is not possible to assess its potential to magnify through the food chain based on current scientific findings.

Environmental Persistence and Partitioning Behavior of this compound

The environmental fate of this compound, a hydroxylated metabolite of polychlorinated biphenyls (PCBs), is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. The presence of the hydroxyl group significantly alters its behavior compared to its parent PCB congeners.

Sorption to Particulate Matter and Sediments

The affinity of this compound to sorb to particulate matter and sediments is a critical process influencing its environmental mobility and bioavailability. While PCBs are known for their strong sorption to organic carbon in soils and sediments, the introduction of a hydroxyl group modifies this behavior.

Hydroxylation tends to result in a slightly lower octanol-water partition coefficient (log Kow), which can reduce the tendency for the molecule to adsorb to organic matter nih.gov. Despite this, hydroxylated PCBs (OH-PCBs) like this compound are still considered largely hydrophobic due to the chlorinated biphenyl (B1667301) structure nih.gov. The sorption of PCBs to sediment is a key factor in their mobility and bioavailability in aquatic environments researchgate.net. For PCBs in general, there is a strong correlation between the total organic carbon content of the soil or sediment and the amount of chemical sorbed henrys-law.org. The number of chlorine atoms also plays a role, with more highly chlorinated PCBs being more strongly held henrys-law.org.

The ionization of the hydroxyl group, which is dependent on the compound's acid dissociation constant (pKa) and the ambient pH, can significantly impact sorption. Ionization increases water solubility and reduces the adsorption of OH-PCBs to organic matter nih.gov. Furthermore, factors such as the salinity of the water can enhance the sorption of OH-PCBs to sediments researchgate.net. Studies on PCB-contaminated sediments have shown that OH-PCBs are present, with their concentrations relative to the parent PCBs varying by location, suggesting that environmental production and partitioning are complex, site-specific processes nih.gov.

Table 1: Comparison of Calculated Octanol-Water Partitioning Coefficients (Log Kow) for a Tetrachlorobiphenyl and its Hydroxylated Form

| Compound | Molecular Formula | Log Kow (XLogP3-AA) |

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52) | C12H6Cl4 | 6.1 |

| This compound | C12H6Cl4O | 5.9 |

Note: Data is based on calculated values from PubChem and is for illustrative purposes to show the general effect of hydroxylation on the octanol-water partition coefficient. The specific parent PCB of this compound is not 2,2',5,5'-Tetrachlorobiphenyl, but this comparison demonstrates the trend.

Volatilization and Atmospheric Transport

The potential for a chemical to be transported in the atmosphere is heavily influenced by its volatility, which can be described by its Henry's Law constant. The addition of a hydroxyl group to a PCB molecule generally leads to a lower Henry's Law constant, which in turn reduces its volatility nih.gov. This makes this compound less susceptible to atmospheric transport compared to its non-hydroxylated parent compounds nih.gov.

Although direct volatilization of this compound from surfaces may be limited, its formation in the atmosphere is possible. Parent PCBs can volatilize and undergo long-range atmospheric transport, after which they can react with hydroxyl radicals (•OH) in the gas phase to form OH-PCBs nih.govresearchgate.net.

Table 2: Experimentally Determined Henry's Law Constants for Selected Tetrachlorobiphenyl (PCB) Congeners at 25 °C

| Compound | CAS RN | Henry's Law Constant (atm·m³/mol) |

| 2,3',4',6-Tetrachlorobiphenyl (PCB 71) | 41464-46-4 | 4.4 x 10-4 |

| 3,3',5,5'-Tetrachlorobiphenyl (PCB 80) | 33284-54-7 | 4.4 x 10-4 (avg) |

Note: This table provides context for the volatility of parent tetrachlorobiphenyls. The Henry's Law constant for this compound is expected to be lower than these values due to the presence of the hydroxyl group. researchgate.net

Long-Range Environmental Transport

Persistent organic pollutants (POPs) like PCBs can be transported over vast distances from their sources, reaching remote environments such as the Arctic nih.govacs.org. This long-range environmental transport (LRET) is a critical factor in their global distribution acs.org. For PCBs, atmospheric transport is a primary pathway for LRET cdc.gov.

The potential for this compound to undergo LRET is more complex than that of its parent compounds. Its reduced volatility makes it less prone to long-range atmospheric transport nih.gov. However, this does not eliminate it from global distribution. There are two key considerations for the LRET of this compound:

Transport of the Parent Compound: The parent tetrachlorobiphenyl congener is more volatile and can be transported long distances in the atmosphere. Once in a remote region, it can be transformed into this compound through reactions with atmospheric hydroxyl radicals nih.govresearchgate.net. In this scenario, the LRET occurs prior to the formation of the hydroxylated compound.

Aquatic Transport: The hydroxylation of PCBs increases their water solubility compared to the parent compounds nih.govresearchgate.net. This enhanced solubility may facilitate the transport of this compound over long distances via ocean currents, representing an alternative LRET pathway to atmospheric movement.

Biotransformation and Metabolic Fate of 4 Hydroxy 2 ,3,5,5 Tetrachlorobiphenyl in Biological Systems Non Human

Excretion Pathways and Metabolite Conjugation

The elimination of 4-hydroxy-2',3,5,5'-tetrachlorobiphenyl from the body is facilitated by several metabolic processes that increase its water solubility, thereby promoting its excretion. These pathways primarily involve conjugation reactions followed by biliary and fecal elimination.

Glucuronidation and Sulfate (B86663) Conjugation

Hydroxylated PCB metabolites, such as this compound, are substrates for phase II metabolic enzymes, which catalyze conjugation reactions. These reactions are a critical step in the detoxification and excretion of these compounds. nih.govnih.gov

Glucuronidation , the conjugation with glucuronic acid, is a major pathway for the elimination of phenolic xenobiotics. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govdoi.org While specific studies on the glucuronidation of this compound are limited, research on other hydroxylated PCBs indicates that the efficiency of this process is highly dependent on the structure of the metabolite. epa.gov The position of chlorine atoms can influence the rate of glucuronide formation, with substitutions on the non-hydroxylated ring, particularly in the meta and para positions, generally decreasing the enzyme's activity. epa.gov In rats, UGT1A1, UGT1A6, and UGT2B1 are key isoforms involved in the glucuronidation of various OH-PCBs. doi.org

Sulfate conjugation , or sulfation, is another important phase II metabolic pathway for hydroxylated PCBs. This reaction is catalyzed by sulfotransferases (SULTs). It has been reported that 4'-OH-PCB68, an alternative name for this compound, is a substrate for the human sulfotransferase SULT2A1. nih.gov Studies on other lower-chlorinated PCBs in rats have shown that sulfation can be a major metabolic route, with sulfated metabolites being detected in serum and urine. nih.govnih.gov In some cases, the resulting PCB sulfates can be hydrolyzed back to the hydroxylated form by sulfatases within cells. nih.gov

| Conjugation Pathway | Key Enzyme Family | General Role in PCB Metabolism | Specificity for this compound |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increases water solubility for excretion. nih.gov | Presumed to occur, but specific studies are lacking. Efficiency is structure-dependent for other OH-PCBs. epa.gov |

| Sulfate Conjugation | Sulfotransferases (SULTs) | Increases water solubility for excretion. nih.gov | Identified as a substrate for human SULT2A1. nih.gov |

Formation of Methylsulfonyl Metabolites

The formation of methylsulfonyl (MeSO₂-) metabolites is a recognized biotransformation pathway for certain PCB congeners. nih.gov This process typically involves the glutathione (B108866) conjugation pathway, leading to the formation of sulfur-containing metabolites that can be further oxidized to methylsulfonyl derivatives. researchgate.net These metabolites have been shown to accumulate in specific tissues, such as the lungs and liver, in rats. nih.gov

However, direct evidence for the formation of methylsulfonyl metabolites from this compound has not been established in the reviewed literature. While this pathway is significant for some PCBs, its relevance to the metabolic fate of this specific hydroxylated tetrachlorobiphenyl remains to be investigated.

Biliary and Fecal Excretion

The primary route of excretion for conjugated PCB metabolites is through the bile and subsequently into the feces. nih.gov The increased water solubility of glucuronide and sulfate conjugates facilitates their transport into the bile. oup.com Once in the intestine, these conjugates may be eliminated directly in the feces or undergo further metabolism by gut microbiota. For instance, bacterial sulfatases in the intestine can hydrolyze sulfated metabolites. nih.gov

Studies on prepubertal rats with other tetrachlorobiphenyl isomers, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), have demonstrated that a significant portion of the administered dose is excreted in the feces. nih.gov While specific quantitative data for this compound is not available, it is expected to follow this general excretion pattern for hydroxylated PCB metabolites.

Comparative Metabolism Across Species

The biotransformation of PCBs and their metabolites can vary significantly between different species, influencing their toxicokinetics and potential effects.

Mammalian Biotransformation Pathways

In mammals, the initial step in the metabolism of the parent PCB congener of this compound is hydroxylation, catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov Studies on the metabolism of 2,3',4',5-tetrachlorobiphenyl (B1594203) in rats, guinea pigs, and hamsters have shown species-specific differences in the formation of hydroxylated metabolites. oup.com For instance, in rats and hamsters, 4-hydroxylation was increased by pretreatment with 3-methylcholanthrene, suggesting the involvement of CYP1A family enzymes. oup.com In a study with female Sprague-Dawley rats exposed to 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), hydroxylated, sulfated, and methylated metabolites were identified in the serum and liver. nih.gov

The resulting this compound can then undergo the conjugation reactions described previously. The rate and extent of these reactions can differ between mammalian species, affecting the half-life and tissue distribution of the compound. For example, studies with a structurally related pentachlorobiphenyl metabolite, 4-OH-CB107, in rats have shown its distribution primarily to the plasma and liver. oup.com

| Species | Key Metabolic Pathways | Relevant Enzymes |

| Rat | Hydroxylation, Glucuronidation, Sulfation | Cytochrome P450 (e.g., CYP1A, CYP2B), UGTs, SULTs |

| Guinea Pig | Hydroxylation | Cytochrome P450 |

| Hamster | Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP2A8) |

Aquatic Organism Metabolism (e.g., fish)

The metabolism of PCBs in aquatic organisms, such as fish, is generally slower than in mammals. nih.gov However, fish are capable of metabolizing certain PCB congeners to hydroxylated metabolites. For example, in situ studies with channel catfish have demonstrated the slow P450-dependent biotransformation of PCB 77 to hydroxylated metabolites. nih.gov

The subsequent conjugation of these hydroxylated metabolites in fish also appears to be slow. nih.gov Unconjugated hydroxylated PCBs have been found in the blood of rainbow trout, suggesting that they are not rapidly conjugated and excreted. nih.gov While specific studies on the metabolism of this compound in fish are not available, it is plausible that it would also be subject to slow conjugation and potential persistence in the blood and tissues of aquatic species. This is supported by studies on other hydroxylated PCBs in rainbow trout. biorxiv.org

Plant Metabolic Processes (e.g., phytoremediation context)

The metabolism of polychlorinated biphenyls (PCBs) in plants is a critical area of study, particularly for phytoremediation. Research using poplar plants (Populus deltoides × nigra, DN34), a model species in phytoremediation due to its sequenced genome, has provided significant insights into these metabolic pathways. nih.govnih.gov When poplars were exposed to 3,3',4,4'-tetrachlorobiphenyl (PCB 77), they demonstrated the ability to metabolize the compound into hydroxylated forms (OH-PCBs). nih.govnih.gov

Two primary hydroxylated metabolites of PCB 77 were identified in poplar tissues. nih.govnih.gov The major metabolite, 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6-OH-PCB77), was found distributed throughout the plant, including the roots, bark, and wood of the bottom and middle sections. nih.govnih.gov In contrast, the minor product, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5-OH-PCB77), was detected only in the roots, where its concentration was approximately ten times lower than that of 6-OH-PCB77. nih.govnih.gov The formation of these specific metabolites suggests that the hydroxylation pathway in poplars likely proceeds through an epoxide intermediate. nih.govnih.gov Further metabolic processes also occur; for instance, the presence of sulfate metabolites derived from OH-PCBs has been confirmed in poplar plants, indicating that sulfation is a key pathway for these compounds in plants. nih.gov

Table 1: Distribution of PCB 77 Metabolites in Poplar Tissues

| Metabolite | Plant Tissue | Relative Concentration |

|---|---|---|

| 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Roots, Bottom Bark, Bottom Wood, Middle Bark, Middle Wood | Major Product |

| 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Roots Only | Minor Product (~1/10th of 6-OH-PCB77 in roots) |

Data sourced from studies on Populus deltoides × nigra exposed to 3,3',4,4'-tetrachlorobiphenyl. nih.govnih.gov

Isomer-Specific and Enantioselective Biotransformation

The biotransformation of PCBs and their hydroxylated metabolites is highly dependent on the specific structure of the congener, including the number and position of chlorine atoms and, for chiral compounds, their spatial configuration.

The chlorine substitution pattern on the biphenyl (B1667301) rings is a primary determinant of a PCB congener's susceptibility to metabolic degradation. researchgate.net Studies on the biodegradability of numerous PCB isomers by bacterial strains such as Alcaligenes and Acinetobacter have established several key relationships:

Degree of Chlorination : The rate of degradation generally decreases as the number of chlorine substituents increases. researchgate.netasm.org Isomers with more than four chlorine atoms are significantly less susceptible to biotransformation. researchgate.netasm.org

Position of Chlorine Atoms : The location of chlorine atoms has a profound effect on metabolic pathways.

PCBs with two chlorine atoms on the ortho position of a single ring (a 2,6- pattern) or on both rings (a 2,2'- pattern) exhibit very poor degradability. researchgate.net

Congeners with all their chlorine atoms on a single phenyl ring are typically metabolized more rapidly than those with the same number of chlorines distributed across both rings. researchgate.net

The presence of a chlorine atom ortho to the position involved in the next catabolic step can block the metabolic sequence. asm.org

Congeners with chlorine atoms in the para position tend to be more resistant to oxidative metabolism. nih.gov

Metabolic Pathway : Preferential ring fission typically occurs on the non-chlorinated or less-chlorinated of the two biphenyl rings. researchgate.net The metabolism of many PCB isomers proceeds through the formation of 2',3'-dihydro-2',3'-diol compounds, which are then converted to dihydroxy compounds and subsequently to meta-cleavage products. asm.org

Table 2: Influence of Chlorine Substitution on PCB Biodegradability

| Chlorine Pattern Feature | Impact on Degradation | Example |

|---|---|---|

| Increasing number of chlorines | Decreased degradation rate | Penta- and Hexachlorobiphenyls are less degradable than di- and trichlorobiphenyls. researchgate.net |

| Ortho-substitution (e.g., 2,2'- or 2,6-) | Very poor degradability | 2,6-dichlorobiphenyl is hardly attacked. researchgate.net |

| Chlorines on a single ring | Generally faster degradation | A tetrachlorobiphenyl with all 4 chlorines on one ring degrades faster than one with 2 on each ring. researchgate.net |

| Para-substitution | Increased resistance to metabolism | PCB congeners with para-chlorine substituents show reduced rates of oxidative metabolism. nih.gov |

Findings are based on microbial degradation studies. researchgate.netnih.gov

Many PCBs and their hydroxylated metabolites are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While these enantiomers have identical physical and chemical properties, they can be distinguished by biological systems, leading to stereoselective metabolism. nih.govacs.org

Studies in poplar plants have provided the first evidence of enantioselective biotransformation of chiral PCBs and their hydroxylated metabolites in whole plants. nih.govacs.org

Parent PCBs : When exposed to 2,2′,3,5′,6-pentachlorobiphenyl (PCB95), poplars enantioselectively metabolized the first-eluting enantiomer. acs.orgnih.gov In contrast, 2,2′,3,3′,6,6′-hexachlorobiphenyl (PCB136) remained largely as a racemic mixture (equal amounts of both enantiomers) in most plant tissues, indicating it is more difficult for the plant to enantioselectively biotransform. acs.orgnih.gov

Hydroxylated PCBs (OH-PCBs) : Research on chiral OH-PCBs has shown even more clearly that plants can process these metabolites stereoselectively. A study comparing two chiral hydroxylated pentachlorobiphenyls in poplars found:

5-OH-PCB95 showed significant enantioselective biotransformation within the poplar tissues. nih.govacs.org

5-OH-PCB91 remained nearly racemic throughout most of the plant tissues, indicating that its enantiomers were transported and metabolized equally. nih.govacs.org

This demonstrates that the capacity for stereoselective processing in plants is highly specific to the structure of the individual chiral OH-PCB congener. nih.gov

Table 3: Enantioselective Biotransformation of Chiral PCBs and OH-PCBs in Poplar Plants

| Compound | Observation in Poplar Tissues | Conclusion |

|---|---|---|

| PCB95 (2,2′,3,5′,6-pentachlorobiphenyl) | Significant enantioselective removal of one enantiomer. acs.orgnih.gov | Poplars can enantioselectively metabolize this chiral PCB. acs.orgnih.gov |

| PCB136 (2,2′,3,3′,6,6′-hexachlorobiphenyl) | Remained nearly racemic. acs.orgnih.gov | More resistant to enantioselective biotransformation. acs.orgnih.gov |

| 5-OH-PCB95 | Significant enantioselective biotransformation observed. nih.govacs.org | Poplars can enantioselectively process this chiral OH-PCB. nih.gov |

| 5-OH-PCB91 | Remained nearly racemic. nih.govacs.org | Enantiomers are equally transported and metabolized. nih.gov |

Data sourced from hydroponic exposure studies on Populus deltoides × nigra. nih.govacs.orgacs.orgnih.gov

Mechanisms of Biological Interaction and Activity of 4 Hydroxy 2 ,3,5,5 Tetrachlorobiphenyl

Endocrine System Interactions

The endocrine system is a primary target for 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl due to the molecule's structural ability to mimic endogenous hormones. Its interactions are most notable within the estrogen and thyroid hormone signaling pathways.

Estrogen Receptor Binding and Modulation (Agonist/Antagonist)

Hydroxylated metabolites of PCBs (OH-PCBs) are recognized for their capacity to interact with estrogen receptors (ERs), potentially acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). nih.gov The specific estrogenic or anti-estrogenic activity of an OH-PCB congener is highly dependent on its chlorine substitution pattern and the resulting molecular shape, which dictates its ability to bind to the ligand-binding pocket of ERα or ERβ. nih.govnih.gov

Studies on various OH-PCBs have demonstrated their ability to bind to ERs and induce estrogenic responses. For instance, in juvenile rainbow trout, certain OH-PCBs can induce the production of vitellogenin, an egg yolk protein precursor, which is a well-established biomarker for estrogenic activity. nih.gov While direct experimental data on the estrogen receptor binding affinity and specific agonist or antagonist profile for this compound are limited, its structural characteristics as a hydroxylated aromatic compound suggest a potential for such interactions. The degree and position of chlorine atoms are critical for ER activation, and compounds with different substitutions can exhibit vastly different potencies. nih.gov For example, research on other tetrachlorinated hydroxybiphenyls has revealed weak estrogenic activity, significantly less potent than the natural estrogen 17β-estradiol. nih.gov

Thyroid Hormone System Interference

The interference of this compound with the thyroid hormone system is a significant aspect of its biological activity, occurring through multiple mechanisms.

One of the most well-documented effects of OH-PCBs is their ability to bind to transthyretin (TTR), a key transport protein for thyroid hormones, particularly thyroxine (T4), in the blood and cerebrospinal fluid. nih.govplos.org The binding affinity of many OH-PCBs for TTR is notably high, in some cases exceeding that of T4 itself. This competitive binding can displace T4 from TTR, leading to reduced circulating levels of the hormone. nih.gov

The structural features of this compound, specifically the hydroxyl group and chlorine atoms, mimic the di-iodophenolic structure of thyroxine, facilitating its entry into the two hormone-binding sites of the TTR tetramer. plos.orgnih.gov Studies on other hydroxylated PCB congeners have confirmed that this binding can lead to a significant decrease in serum T4 levels. nih.gov This disruption of T4 transport can interfere with thyroid hormone homeostasis, which is critical for development, metabolism, and neurological function. The stabilization of the TTR tetramer by such ligands is also a mechanism being explored for therapeutic purposes in TTR amyloidosis, highlighting the potent nature of this interaction. nih.gov

Sulfonation, a reaction catalyzed by sulfotransferase (SULT) enzymes, is a crucial step in the metabolism and elimination of thyroid hormones. By inhibiting these enzymes, OH-PCBs can disrupt hormone homeostasis. nih.govnih.gov

Research has established clear structure-activity relationships for the inhibition of SULTs by OH-PCBs. nih.gov Notably, OH-PCBs that feature a 3,5-dichloro-4-hydroxy substitution pattern on one of the phenyl rings are among the most potent inhibitors of SULTs, particularly SULT1A1 and SULT2A1. nih.govnih.gov The compound this compound possesses this exact 3,5-dichloro-4-hydroxy structural motif. This strongly suggests that it is a potent inhibitor of these sulfotransferases. The inhibition mechanism is often noncompetitive, indicating that the compound may bind to an allosteric site on the enzyme rather than the active site where the hormone binds. nih.gov By inhibiting the sulfonation and subsequent excretion of thyroid hormones, this compound can alter their systemic and tissue-specific concentrations, further contributing to the disruption of the thyroid axis.

| Compound Class | Target Enzyme | Observed IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| OH-PCBs with 3,5-dichloro-4-hydroxy substitution | Cytosolic SULTs (SULT1A1) | 1.3 - 6.7 | nih.gov |

| OH-PCBs with 3,5-dichloro-4-hydroxy substitution | hSULT2A1 | 0.6 - 96 (most potent in this class) | |

| OH-PCBs with 3-chloro-4-hydroxy substitution | Cytosolic SULTs (SULT1A1) | 0.33 - 1.1 | nih.gov |

Aryl Hydrocarbon Receptor (AhR) Interaction and Downstream Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including several key metabolic enzymes. nih.gov Certain PCBs, particularly those with a planar conformation, are known potent ligands and activators of the AhR. nih.govnih.gov

Upon entering the cell, a ligand binds to the cytosolic AhR complex. This binding event triggers a conformational change, causing the complex to translocate into the nucleus. nih.govnih.gov In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes. nih.govmdpi.com

This binding initiates the transcription of the AhR gene battery, which famously includes Phase I metabolic enzymes like cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1, as well as Phase II enzymes. nih.govmdpi.com The activation of AhR can also lead to the induction of the AhR Repressor (AHRR), which creates a negative feedback loop to attenuate the signaling. nih.gov

While the parent PCBs are often evaluated for AhR activity, their hydroxylated metabolites can also interact with the receptor. The specific potential of this compound to act as an AhR agonist is not well-defined in the literature. Its activity would depend on its ability to adopt a sufficiently planar conformation to fit within the ligand-binding pocket of the AhR, a property that is heavily influenced by the number and position of its chlorine substituents, particularly those in the ortho positions.

Enzymatic Inhibition and Modulation of Cellular Processes

Beyond its direct interactions with hormone receptors, this compound can modulate cellular activities through the inhibition of key enzymes. As detailed previously (Section 5.1.2.2), this compound is predicted to be a potent inhibitor of sulfotransferase enzymes (SULTs) due to its 3,5-dichloro-4-hydroxy substitution pattern. nih.govnih.gov This inhibition can have broad consequences, as SULTs are responsible for the metabolism of a wide range of substrates, including hormones, neurotransmitters, and xenobiotics. By blocking this pathway, the compound can alter the bioavailability and clearance of these endogenous and exogenous substances. nih.gov

Furthermore, should this compound or its parent congeners activate the Aryl Hydrocarbon Receptor, this would lead to a significant modulation of cellular processes through the induction of metabolic enzymes. The upregulation of cytochrome P450 enzymes, particularly CYP1A1, alters the cell's capacity to metabolize various compounds. nih.gov This can affect the metabolic activation or detoxification of other chemicals and represents a major mechanism by which PCBs can influence cellular homeostasis and response to other environmental exposures.

Effects on Cytochrome P450 Isoforms

Hydroxylated PCBs are intrinsically linked to the cytochrome P450 (CYP) system. The formation of these metabolites is a direct result of CYP-mediated oxidation of the parent PCB congeners. nih.govnih.gov While parent PCBs are known to be potent inducers of various CYP isoforms, including CYP1A, CYP2B, CYP2C, and CYP3A, the effects of their hydroxylated metabolites on these enzymes are also of significant interest. nih.govnih.gov

Research on specific congeners indicates that OH-PCBs can also modulate CYP activity. For instance, the metabolite 3'-OH-PCB180 has been shown to induce CYP1A1 mRNA in human liver cancer cells (HepG2). nih.gov Furthermore, studies in mice have demonstrated that PCBs and their hydroxylated metabolites activate pathways related to drug metabolism in the liver, which are heavily dependent on CYP enzymes. uiowa.edu This suggests that OH-PCBs, including this compound, may not be inert products but could actively participate in altering the metabolic landscape of the cell by influencing the expression of key drug-metabolizing enzymes.

Modulation of Other Metabolic Enzymes

Beyond the cytochrome P450 system, OH-PCBs have been shown to interact with other critical metabolic enzymes. Specifically, phase II conjugation enzymes, which are responsible for increasing the water solubility of metabolites to facilitate their excretion, are known targets.

One key enzyme group is the sulfotransferases (SULTs). Research has indicated that the position of the hydroxyl group on the biphenyl (B1667301) structure is a critical determinant of this interaction. OH-PCBs that have the hydroxyl group in an ortho position have been identified as weak inhibitors of sulfotransferase. nih.gov While this compound has its hydroxyl group in the para position, this highlights the potential for OH-PCBs as a class to modulate the activity of phase II enzymes. The formation of sulfated PCB metabolites in vivo further confirms the role of SULTs in OH-PCB metabolism. nih.gov

Genotoxicity and Oxidative Stress Mechanisms (in vitro/non-human in vivo)

The genotoxic potential of OH-PCBs is a significant area of toxicological concern and is often linked to their ability to induce oxidative stress.

Reactive Oxygen Species (ROS) Generation

A primary mechanism of toxicity for hydroxylated PCBs is the generation of reactive oxygen species (ROS). researchgate.netnih.govnih.gov The production of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This, in turn, can cause damage to critical cellular components like lipids, proteins, and DNA. nih.gov

In vitro studies using cultured rat cerebellar granule cells have demonstrated that various 4-hydroxy-PCB congeners are potent inducers of ROS. nih.gov This effect was found to be partially mediated by the activation of the MAP kinase ERK1/2 signaling pathway. nih.gov Further research has linked the neurotoxic effects of OH-PCBs to the overproduction of ROS associated with mitochondrial calcium accumulation. researchgate.net The antioxidant N-Acetyl-l-cysteine has been shown to completely prevent the DNA damage induced by an OH-PCB congener in HepG2 cells, confirming the central role of ROS in its genotoxic activity. nih.gov

| Mechanism | Experimental Model | Observed Effect | Reference |

| ROS Induction | Rat Cerebellar Granule Cells | Potent induction of Reactive Oxygen Species. | nih.gov |

| Signaling Pathway | Rat Cerebellar Granule Cells | Involvement of MAP kinase ERK1/2 activation. | nih.gov |

| Mitochondrial Link | Neuronal In Vitro Models | ROS overproduction linked to mitochondrial calcium accumulation. | researchgate.net |

| Antioxidant Prevention | HepG2 Cells | N-Acetyl-l-cysteine prevented OH-PCB-induced DNA damage. | nih.gov |

DNA Adduct Formation

The formation of covalent DNA adducts represents a critical step in the initiation of chemical carcinogenesis. While parent PCBs can be metabolized to form DNA-reactive intermediates, their hydroxylated metabolites are also implicated in genotoxic processes that can lead to adduct formation. nih.gov

The primary mechanism involves the further oxidation of OH-PCBs. Monohydroxylated PCBs can be oxidized by CYPs to form di-hydroxylated derivatives, such as catechols or hydroquinones. nih.gov These species can then be oxidized further, through enzymatic or non-enzymatic processes, into highly reactive electrophilic quinones. nih.gov These PCB-quinones are capable of covalently binding to DNA, forming stable DNA adducts that can lead to mutations if not properly repaired. nih.gov Additionally, the ROS generated by OH-PCBs can indirectly cause the formation of oxidative DNA adducts. nih.gov

Induction of DNA Damage and Repair Pathways

The generation of ROS and reactive intermediates by OH-PCBs can lead to various forms of DNA damage, including DNA strand breaks. nih.gov Such lesions trigger a complex cellular response known as the DNA Damage Response (DDR), which involves the activation of specific DNA repair pathways to maintain genomic integrity. nih.gov

In vitro and non-human in vivo studies with specific OH-PCB congeners have provided direct evidence of the induction of these pathways. For example, the metabolite 3'-OH-PCB180 was shown to increase the levels of key DNA damage signaling proteins, such as phosphorylated Chk1 (pChk1Ser317) and γH2AX, in rats. nih.gov The protein γH2AX is a well-established marker for DNA double-strand breaks. nih.gov The induction of γH2AX by this OH-PCB was also observed in HepG2 cells, indicating the activation of DNA damage signaling cascades in response to the compound. nih.gov This demonstrates that OH-PCBs can trigger the cellular machinery responsible for repairing significant DNA lesions.

Neurotoxicity Mechanisms (in vitro/non-human in vivo)

Hydroxylated PCBs are recognized as significant neurotoxicants, with several mechanisms contributing to their adverse effects on the nervous system. uiowa.edunih.gov These metabolites can cross the placenta and blood-brain barrier, potentially making them more available to sensitive brain tissues than their parent compounds. uiowa.edu

Key mechanisms of OH-PCB neurotoxicity identified in in vitro and non-human in vivo studies include:

Induction of Oxidative Stress and Cell Death: As discussed previously, OH-PCBs are potent inducers of ROS in neuronal cells. nih.gov This oxidative stress can trigger apoptotic (programmed) or necrotic cell death in neurons. nih.govnih.gov In cultured cerebellar granule cells, OH-PCBs were found to cause cell death that was at least partially dependent on the activation of the ERK1/2 signaling pathway. nih.gov

Perturbation of Calcium Homeostasis: Disruption of intracellular calcium (Ca2+) dynamics is a major hypothesis in PCB neurotoxicity. nih.gov Studies have shown that OH-PCBs can cause mitochondrial calcium accumulation, which contributes to the loss of mitochondrial membrane potential, ROS overproduction, and ultimately, neuronal cell death. researchgate.net

Alteration of Neurotransmitter Systems: Developmental exposure to certain OH-PCBs in rats has been shown to cause long-term changes in behavior and affect dopaminergic and noradrenergic neurotransmitter systems in the brain. nih.govwur.nl

| Mechanism | Model System | Key Findings | Reference |

| Apoptosis/Necrosis | Rat Cerebellar Granule Cells | Induction of neuronal cell death via ERK1/2 pathway. | nih.gov |

| Oxidative Stress | Nerve Cell Cultures / Rat Brain | Generation of ROS mediating cytotoxic effects. | nih.gov |

| Calcium Dysregulation | Neuronal In Vitro Models | Mitochondrial Ca2+ accumulation leads to cell death. | researchgate.netnih.gov |

| Neurotransmitter Effects | Rats (developmental exposure) | Long-term alterations in dopaminergic and noradrenergic systems. | nih.govwur.nl |

Disruption of Apoptotic Processes

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its disruption is a known mechanism of toxicity for various chemicals. nih.gov While studies have demonstrated that commercial PCB mixtures and certain individual PCB congeners can trigger apoptosis in various cell types, including neurons, specific research detailing the mechanisms by which this compound disrupts apoptotic processes is not available in the reviewed scientific literature. nih.govnih.gov

General studies on PCBs indicate that these compounds can induce apoptosis through pathways involving oxidative stress and the activation of caspase enzymes. nih.govnih.gov For instance, the commercial PCB mixture Aroclor 1254 has been shown to increase caspase-3 activity and oxidative damage in the developing rat brain. nih.gov Other research on different hydroxylated PCBs has pointed to the induction of reactive oxygen species (ROS) as a key event leading to cell death. uiowa.edu However, without direct studies on this compound, it is not possible to confirm its specific role or mechanistic pathway in the disruption of apoptosis.

Interference with Cellular Signaling Pathways (e.g., Ca2+ homeostasis, PKC translocation)

Cellular signaling pathways are essential for normal physiological function, and their perturbation is a common mechanism of action for toxic compounds. Key signaling events such as the regulation of intracellular calcium (Ca2+) levels and the activation of enzymes like Protein Kinase C (PKC) are known targets for some PCBs. nih.govnih.gov

Calcium (Ca2+) Homeostasis: The disruption of intracellular Ca2+ homeostasis is a significant neurotoxic mechanism for some environmental contaminants. nih.govnih.gov Certain non-dioxin-like PCBs have been found to interfere with calcium signaling, in part by affecting ryanodine (B192298) receptors, which are critical for the release of calcium from intracellular stores. nih.govnih.gov For example, studies on other hydroxylated PCBs have suggested that they can induce Ca2+ influx through voltage-gated channels. nih.gov A review of toxicological pathways for various PCBs indicates that some congeners can activate phospholipase C, leading to the release of intracellular Ca2+. oup.com Despite these findings for related compounds, specific data demonstrating how this compound interferes with Ca2+ homeostasis is not present in the available literature.

Protein Kinase C (PKC) Translocation: Protein Kinase C is a family of enzymes that play a crucial role in various signal transduction cascades. The translocation of PKC from the cytosol to the membrane is a key step in its activation. Research on the PCB mixture Aroclor 1254 has shown that developmental exposure can alter the translocation and subcellular distribution of specific PKC isoforms in the brain. nih.gov Furthermore, studies on the general effects of PCBs have suggested that PKC activity can modulate PCB-induced apoptosis. nih.gov However, research specifically investigating the ability of this compound to cause PKC translocation or otherwise interfere with this signaling pathway could not be located in the reviewed scientific literature.

Analytical Methodologies for Detection and Quantification of 4 Hydroxy 2 ,3,5,5 Tetrachlorobiphenyl

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl from the sample matrix and remove interfering substances prior to instrumental analysis. The choice of technique depends heavily on the nature of the sample.

Extraction from Biological Matrices (e.g., animal tissues, plasma)

Extracting this compound from biological samples like tissues and plasma presents challenges due to the high lipid and protein content.

Common methods involve an initial protein denaturation and liquid-liquid extraction (LLE). For plasma or serum, a typical procedure involves denaturation followed by extraction with organic solvents. oup.com For instance, plasma samples can be treated with hydrochloric acid (HCl) and 2-propanol, followed by extraction with a hexanes/methyl tert-butyl ether (MTBE) mixture. nih.gov Another approach for plasma involves extraction with a solution of n-hexane and dichloromethane (B109758). oup.com

For solid tissues such as the liver or brain, homogenization is the first step. The "Jensen" extraction method involves homogenizing the tissue in isopropanol (B130326) and diethyl ether. nih.gov A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has also been adapted for extracting PCBs and their metabolites from tissues like the brain and liver. nih.gov This involves homogenization in water followed by an extraction and partitioning step using acetonitrile (B52724) and salts.

Solid-phase extraction (SPE) is another widely used technique. For plasma, C2 SPE cartridges have shown high extraction efficiency using n-hexane as the eluent. nih.gov These methods effectively separate the analyte from the bulk of the biological matrix.

Table 1: Selected Extraction Methods for Biological Matrices

| Method | Matrix | Key Steps |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Serum, Plasma | Addition of 1% KCl solution, 6 M HCl, 2-propanol, and a hexanes-MTBE mixture (1:1 v/v); vortexing between each addition. nih.gov |

| "Jensen" Method | Adipose, Brain, Liver Tissues | Homogenization in isopropanol with diethyl ether, followed by centrifugation. nih.gov |

| QuEChERS | Brain, Liver, Serum | Homogenization in water, addition of surrogate standard, followed by extraction with acetonitrile and partitioning salts. nih.gov |

Extraction from Environmental Matrices (e.g., water, sediment)

For environmental matrices, the extraction techniques aim to efficiently transfer this compound from the solid or aqueous phase to an organic solvent.

In water sample analysis, a magnetic solid-phase extraction (MSPE) method has been developed using magnetic carbon nitride nanocomposites as a sorbent. ubc.ca This technique offers rapid adsorption and desorption with low solvent consumption. ubc.ca Standard methods for aqueous samples also include liquid-liquid extraction with solvents like methylene (B1212753) chloride. epa.gov

For solid matrices like sediment and soil, several methods are employed. Pressurized liquid extraction (PLE) uses elevated temperatures and pressures to extract analytes and has been used with solvents like dichloromethane for PCBs. researchgate.net Soxhlet extraction, a more traditional method, is also used with solvent mixtures such as hexane-acetone. epa.gov A novel approach for river sediment involves using liquefied dimethyl ether (DME) as an extractant, which can simultaneously remove both PCBs and water. nih.gov This method demonstrated high extraction efficiency for PCBs (99%) and water (97%). nih.gov

Clean-up Procedures

Following extraction, clean-up steps are essential to remove co-extracted interfering compounds, particularly lipids from biological samples and humic substances from environmental samples, which can interfere with chromatographic analysis.

A common technique for lipid removal is gel permeation chromatography (GPC). dphen1.com For further purification, adsorption chromatography using materials like Florisil or silica (B1680970) gel is frequently employed. nih.govdphen1.com For example, a Florisil column can be used to separate phenolic compounds like this compound from neutral compounds such as the parent PCBs. dphen1.com The neutral compounds are eluted first with less polar solvents (e.g., n-hexane/dichloromethane), after which the phenolic fraction containing the hydroxylated metabolite is eluted with a more polar solvent mixture (e.g., n-hexane/acetone followed by dichloromethane/methanol). dphen1.com

For samples with high lipid content, a more aggressive clean-up using concentrated sulfuric acid treatment or a silica gel/sulfuric acid column can be used to destroy lipids and other organic interferences. oup.com

Chromatographic Separation and Detection Methods

High-resolution chromatographic techniques coupled with mass spectrometry are the primary methods for the separation and detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography offers high-resolution separation of PCB congeners and their metabolites. However, due to the low volatility of hydroxylated PCBs, a derivatization step is required to convert the polar hydroxyl group into a less polar, more volatile ether or ester group. researchgate.net Diazomethane is a common reagent used to convert the hydroxyl group to a methoxy (B1213986) group prior to GC analysis. nih.gov

Following derivatization, the sample is introduced into the GC system. A capillary column, such as a TRACE™ TR-PCB 8 MS, is used for chromatographic separation. pragolab.cz The separated compounds then enter the mass spectrometer. Triple quadrupole mass spectrometry (MS/MS) operated in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity, which is crucial for detecting trace levels of the analyte in complex matrices. pragolab.czthermofisher.com This technique significantly reduces matrix interference compared to single quadrupole GC-MS. thermofisher.com

Table 2: Example GC-MS/MS Parameters for PCB Analysis

| Parameter | Setting | Reference |

|---|---|---|

| GC System | Thermo Scientific™ TRACE™ 1310 GC | thermofisher.com |

| Column | TRACE™ TR-PCB 8 MS (50 m × 0.25 mm × 0.25 μm) | pragolab.cz |

| Oven Program | Initial 60°C (hold 1 min), ramp 30°C/min to 200°C, ramp 10°C/min to 320°C (hold 2 min) | thermofisher.com |

| MS System | Thermo Scientific™ TSQ™ 8000 triple quadrupole GC-MS/MS | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | waters.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | pragolab.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular alternative for the analysis of hydroxylated PCBs. nih.gov A major advantage of LC-MS/MS is that it allows for the direct analysis of the underivatized phenolic compounds, eliminating the time-consuming and potentially error-introducing derivatization step required for GC-MS. dphen1.comresearchgate.net

Separation is typically achieved using a reversed-phase C18 column. nih.gov The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with an additive such as formic acid to improve ionization. nih.gov

Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for phenolic compounds. dphen1.comresearchgate.net The high selectivity of MS/MS detection minimizes interferences and allows for accurate quantification at very low levels. nih.gov Limits of detection (LODs) for hydroxylated PCBs using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) can be in the low picogram per gram (μg/kg) range. nih.gov

Table 3: Example LC-MS/MS Parameters for OH-PCB Analysis

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Vanquish Flex ultra-high-performance liquid chromatograph | nih.gov |

| Column | ACQUITY UPLC-C18 (1.7 μm, 2.1 x 100 mm) | nih.gov |

| Mobile Phase | Water and acetonitrile gradient | nih.gov |

| MS System | Q-Exactive Orbitrap Mass Spectrometer | nih.gov |

| Ionization Mode | Electrospray Ionization (Negative Mode) | dphen1.com |

| Detection | High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) has become a powerful tool for the analysis of this compound and other hydroxylated PCB (OH-PCB) congeners. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide high mass accuracy and resolving power. nih.govnih.gov This capability allows for the determination of the elemental composition of an analyte based on its precise mass, enabling the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

For the analysis of OH-PCBs, HRMS can be coupled with either gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS). nih.govresearchgate.net The LC-HRMS approach is particularly advantageous as it can often analyze underivatized phenolic compounds like this compound, typically using negative ion electrospray ionization (ESI). researchgate.net This avoids potential errors and time-consuming steps associated with the chemical derivatization required for GC-based methods. researchgate.netresearchgate.net

A key advantage of HRMS is the ability to perform high-resolution full-scan data acquisition. nih.gov This creates a detailed and permanent digital record of the sample, which allows for retrospective data analysis. nih.govnih.gov Researchers can re-examine past data for compounds that were not initially targeted without needing to re-inject the sample, which is invaluable for identifying new or unexpected metabolites. nih.gov The successful application of HRMS requires sufficient resolving power, often defined as full width at half maximum (FWHM), to ensure accurate mass assignments, especially in complex biological and environmental matrices. nih.gov

Method Validation and Quality Control

Rigorous method validation and consistent quality control (QC) are essential to ensure that the data generated for this compound are reliable, accurate, and reproducible. d-nb.infopcbnet.com The analytical process for PCBs involves multiple stages, including sample collection, extraction from the matrix (e.g., blood, tissue, soil), sample cleanup to remove interfering substances, and finally, instrumental determination. cdc.gov Formal data validation procedures and quality assurance protocols are critical at every step. d-nb.infocdc.gov

Key elements of a robust quality control framework for PCB analysis include:

Comprehensive Documentation: Maintaining detailed records of the entire analytical process, from sample receipt to final data reporting. elepcb.com

Certified Reference Materials (CRMs): Using CRMs with certified concentrations and purities of target analytes for instrument calibration and accuracy checks. nih.gov

Procedural Blanks: Analyzing blank samples (matrices without the analyte) to monitor for potential contamination during the sample preparation and analysis process. d-nb.info

Process Monitoring: Implementing checks and standard operating procedures (SOPs) to ensure consistency throughout the manufacturing or analytical process. wonderfulpcb.com

Validation of an analytical method, such as for HRMS, involves assessing a range of performance characteristics, including linearity, specificity, accuracy, precision, and limits of detection and quantification. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. eflm.eu The LOD is the smallest concentration at which the instrument's signal can be distinguished from the background noise, often defined with a signal-to-noise ratio (S/N) of 3. researchgate.netnih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy; it is frequently defined as 10 times the S/N or 10 times the standard deviation of the blank. d-nb.infoeflm.eu

These limits are not fixed values; they depend on the sample matrix, the purity of reagents, and the sensitivity of the instrument. d-nb.info For multi-residue analyses, each compound will have its own distinct LOD and LOQ. nih.gov While specific LOD/LOQ values for this compound are not always published individually, studies on groups of OH-PCBs provide relevant data.

| Analyte Group | Matrix | Method | LOD Range | Source |

|---|---|---|---|---|

| Nine OH-PCBs | Urine | Not Specified | 1.5–4 pg/g | researchgate.net |

| Nine OH-PCBs | Whole Blood | Not Specified | 20–100 pg/g | researchgate.net |

| Five Chiral OH-PCBs | Not Specified | HPLC-MS | 0.31–0.60 ng/mL | researchgate.net |

Accuracy, Precision, and Recovery Assessment

Accuracy, precision, and recovery are critical metrics for validating the performance of an analytical method for this compound.

Accuracy refers to the closeness of a measured value to the true or accepted value. It is commonly assessed using spike recovery experiments. nih.gov In this procedure, a known quantity of the analyte is added to a sample matrix, which is then processed and analyzed. The percentage of the added analyte that is measured (the recovery) indicates the accuracy of the method. nih.gov The use of CRMs is also vital for determining accuracy. nih.gov

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability within a single day) and inter-day precision (reproducibility across different days). nih.gov

Recovery is a measure of the efficiency of the extraction process. Guidelines often consider recovery rates between 50% and 150% to be acceptable, with RSD values for precision ideally being 20% or lower. d-nb.info For highly optimized methods, performance can be much better. For instance, a validated HRMS method for other complex analytes reported recoveries of 94% to 108% and RSDs for precision between 2% and 16%. nih.gov

Isotope-Dilution Techniques and Internal Standards

Isotope-dilution mass spectrometry (IDMS) is a gold-standard technique for achieving high accuracy and precision in the quantification of this compound. This approach involves adding a known amount of an isotopically labeled version of the analyte, often a ¹³C-labeled standard, to the sample before extraction and cleanup. epa.gov

Because the labeled internal standard has nearly identical chemical and physical properties to the native (unlabeled) analyte, it experiences the same losses during sample preparation and variations in instrument response. The mass spectrometer distinguishes between the native and labeled forms based on their mass difference. By measuring the ratio of the native analyte to the added labeled standard, the method can accurately correct for procedural losses, leading to highly reliable quantification. epa.gov

EPA Method 1628, for example, uses 29 different ¹³C-labeled PCB congeners as isotope dilution standards to quantify the full suite of 209 PCBs. epa.gov While a significant challenge for OH-PCB analysis has been the limited commercial availability of a wide range of isotope-labeled standards, their use is crucial for robust and accurate quantification. nih.gov

Emerging Analytical Approaches

While GC-MS and LC-MS/MS are established methods for OH-PCB analysis, research continues to drive the development of new and improved techniques. researchgate.netnih.gov Emerging approaches aim to increase throughput, enhance sensitivity, and reduce environmental impact. Techniques such as two-dimensional gas chromatography (GCxGC) and "fast GC" offer higher resolution separation of complex mixtures of PCB congeners. nih.gov Methods that minimize solvent use, such as solid-phase microextraction (SPME), are also gaining traction as more environmentally friendly alternatives for sample preparation. nih.gov Furthermore, the application of HRMS for integrated targeted and non-targeted screening represents a significant advancement, enabling broader contaminant discovery from a single analysis. nih.gov

Biosensors for OH-PCB Detection

Biosensors represent a novel and rapidly developing approach for the detection of OH-PCBs. These devices utilize a biological recognition element, such as an enzyme or a whole cell, coupled to a transducer that converts the biological response into a measurable signal. nih.gov

One notable example is a whole-cell biosensor developed for OH-PCB detection that uses a genetically engineered strain of the bacterium Pseudomonas azelaica. nih.gov This system incorporates the hbpR gene, whose protein product recognizes hydroxylated biphenyls. The regulatory sequence is fused to the luxAB genes, which encode for the light-producing enzyme bacterial luciferase. nih.gov In the presence of an OH-PCB, the system is activated and produces light, with the intensity of the bioluminescence being proportional to the concentration of the bioavailable OH-PCB.

Key findings for this whole-cell biosensor include:

Achieved a detection limit of 1 x 10⁻⁸ M for a model OH-PCB compound. nih.gov

Demonstrated the ability to detect a broad range of individual OH-PCB congeners. nih.gov

Successfully detected OH-PCBs in complex biological matrices like whole serum. nih.gov

The primary goal of these biosensors is to serve as rapid, sensitive, and cost-effective screening tools to evaluate the presence and bioavailability of OH-PCBs in environmental and biological samples. nih.gov

Machine Learning-Assisted Identification and Quantification

The identification and quantification of specific hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB) isomers, such as this compound, present a significant analytical challenge due to the large number of possible congeners and their structural similarities. acs.org Traditional methods often struggle with unambiguous identification without authentic analytical standards, which are not always commercially available. nih.govnih.gov To address these challenges, machine learning-assisted methodologies have been developed, offering a powerful tool for predicting key analytical parameters and aiding in the characterization of OH-PCBs. nih.govnih.gov

Typically, OH-PCBs are derivatized to their more volatile methoxylated (MeO-PCB) counterparts for analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique known for its high separation efficiency, selectivity, and low detection limits for this class of compounds. nih.gov Machine learning models, including multiple linear regression (MLR) and random forest regression (RFR), have been successfully employed to predict the relative retention times (RRT) and tandem mass spectrometry (MS/MS) responses of MeO-PCBs. nih.govnih.gov

In one such study, machine learning models were developed using experimental data from a range of MeO-PCBs. The final MLR model was able to estimate the retention times of MeO-PCBs with a mean absolute error of 0.55 minutes. nih.govnih.gov The RFR model demonstrated high accuracy in predicting MS/MS fragmentation patterns, with similarity coefficients (cos θ) between predicted and experimental data being greater than 0.95 for 92% of the tested compounds. nih.govnih.gov